Diethyl 2,5-bis({[(phenylcarbonyl)sulfanyl]acetyl}amino)thiophene-3,4-dicarboxylate
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Overview
Description
3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds based on thiophene structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzoyl chloride and ethyl acetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of benzoyl sulfanyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C28H26N2O8S3 |
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Molecular Weight |
614.7 g/mol |
IUPAC Name |
diethyl 2,5-bis[(2-benzoylsulfanylacetyl)amino]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C28H26N2O8S3/c1-3-37-25(33)21-22(26(34)38-4-2)24(30-20(32)16-40-28(36)18-13-9-6-10-14-18)41-23(21)29-19(31)15-39-27(35)17-11-7-5-8-12-17/h5-14H,3-4,15-16H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
WQKQOLOVNXCULD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)NC(=O)CSC(=O)C2=CC=CC=C2)NC(=O)CSC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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